molecular formula C8H8F3N3OS B1597926 N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide CAS No. 263762-04-5

N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide

Cat. No. B1597926
M. Wt: 251.23 g/mol
InChI Key: WOHVRECJJXXIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide (N-HETE) is an organic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. N-HETE has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, N-HETE has been used as a tool to study the effects of cytochrome P450 inhibition in vitro and in vivo.

Scientific Research Applications

  • Agrochemical Industry

    • Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical industry . They are key structural ingredients for the development of many agrochemical compounds .
    • The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • The outcomes include the protection of crops from pests .
  • Pharmaceutical Industry

    • TFMP and its derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
    • The outcomes include the development of pharmaceutical products .
  • Functional Materials

    • Trifluoromethylpyridine (TFMP) and its derivatives are used in the development of functional materials . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
    • The outcomes include the development of functional materials .
  • Veterinary Industry

    • TFMP and its derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
    • The outcomes include the development of veterinary products .
  • Pesticides

    • Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
    • The major use of TFMP derivatives is in the protection of crops from pests and also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
    • The outcomes include the protection of crops from pests and diseases .
  • Drug Development

    • Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
    • This article features and details the previous 20-year literature data, covering CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .
    • The outcomes include the development of FDA-approved drugs .

properties

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3OS/c9-8(10,11)5-2-1-3-13-7(5)16-4-6(12)14-15/h1-3,15H,4H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHVRECJJXXIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=NO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)SC/C(=N/O)/N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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